5-Hydroxy-6-methyl-1H-benzimidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methyl-1H-benzimidazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-2-6-7(3-8(5)11)10-4-9-6/h2-4,11H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWAVYOQIIYPHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50164661 | |
| Record name | 5-Hydroxy-6-methylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50164661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150956-59-5 | |
| Record name | 5-Hydroxy-6-methylbenzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150956595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-6-methylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50164661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Studies of 5 Hydroxy 6 Methyl 1h Benzimidazole
Oxidation Reactions and Product Characterization
The presence of a hydroxyl group on the benzene (B151609) ring makes 5-Hydroxy-6-methyl-1H-benzimidazole particularly susceptible to oxidation. evitachem.com This reactivity is a key aspect of its chemical profile, leading to the formation of highly conjugated systems.
Formation of Quinone-like Structures and Oxidized Derivatives
The oxidation of this compound is expected to yield quinone-like structures. evitachem.com The hydroxyl group at the 5-position, activated by the adjacent methyl group at the 6-position, facilitates the oxidation of the benzene portion of the molecule. This transformation results in the formation of a dicarbonyl species, specifically a benzimidazole-5,6-quinone derivative. These oxidized derivatives are of interest due to their potential biological activities and role as reactive intermediates in chemical synthesis.
Reagent Specificity in Oxidation Processes (e.g., Hydrogen Peroxide, Potassium Permanganate)
The outcome of the oxidation of this compound can be influenced by the choice of oxidizing agent. evitachem.com Common reagents employed for this transformation include hydrogen peroxide (H₂O₂) and potassium permanganate (B83412) (KMnO₄). evitachem.com
Hydrogen Peroxide: Often used in acidic conditions, hydrogen peroxide is a common oxidant for converting hydroquinone-like structures to their corresponding quinones.
Potassium Permanganate: As a strong oxidizing agent, potassium permanganate is also capable of effecting this transformation. evitachem.com However, its high reactivity may necessitate careful control of reaction conditions to avoid over-oxidation or degradation of the benzimidazole (B57391) ring. nih.gov
The general transformation can be represented as follows: this compound → 6-Methyl-1H-benzimidazole-5,6-dione
Table 1: Oxidation of this compound
| Reagent | Product |
|---|---|
| Hydrogen Peroxide | 6-Methyl-1H-benzimidazole-5,6-dione |
| Potassium Permanganate | 6-Methyl-1H-benzimidazole-5,6-dione |
Note: Specific experimental conditions and yields for the oxidation of this compound are not detailed in the reviewed literature.
Reduction Reactions and Pathway Analysis
Reduction reactions of this compound typically target the imidazole (B134444) portion of the molecule, although the specific outcome depends on the reducing agent and reaction conditions.
Formation of Reduced Benzimidazole Derivatives
The reduction of the benzimidazole core can lead to the formation of dihydrobenzimidazole or tetrahydrobenzimidazole derivatives. These reactions effectively saturate one or both of the double bonds within the imidazole ring, altering the planarity and electronic properties of the molecule. Such reduced derivatives are valuable in medicinal chemistry for exploring structure-activity relationships.
Selective Reduction Using Hydride Reagents (e.g., Sodium Borohydride, Lithium Aluminum Hydride)
Selective reduction of the benzimidazole ring can be achieved using complex metal hydrides. evitachem.com
Sodium Borohydride (NaBH₄): As a milder reducing agent, sodium borohydride, typically in an alcoholic solvent like methanol (B129727) or ethanol, is expected to selectively reduce the C=N bond of the imidazole ring.
Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent, lithium aluminum hydride is capable of more extensive reduction of the heterocyclic ring. evitachem.com
The choice between these reagents allows for a degree of control over the final reduction product.
Table 2: Reduction of this compound
| Reagent | Potential Product(s) |
|---|---|
| Sodium Borohydride | 5-Hydroxy-6-methyl-2,3-dihydro-1H-benzimidazole |
| Lithium Aluminum Hydride | 5-Hydroxy-6-methyl-1,2,3,4-tetrahydrobenzimidazole |
Note: The specific products and reaction pathways for the reduction of this compound have not been explicitly detailed in the surveyed literature.
Electrophilic and Nucleophilic Substitution Reactions
The aromatic character of the benzimidazole ring system allows for both electrophilic and nucleophilic substitution reactions, with the regioselectivity influenced by the existing substituents.
Electrophilic Substitution: The benzene portion of the benzimidazole ring is generally susceptible to electrophilic attack. rsc.org The hydroxyl and methyl groups at positions 5 and 6 are electron-donating and would typically direct incoming electrophiles to the ortho and para positions. In this case, positions 4 and 7 would be activated. Electrophilic substitution can occur with reagents like halogens in the presence of a Lewis acid catalyst. evitachem.com
Nucleophilic Substitution: The imidazole ring, particularly at the C2 position, can be susceptible to nucleophilic attack, a reactivity that is a known characteristic of the general benzimidazole structure. rsc.org Furthermore, suitably activated precursors, such as those with a nitro group, can undergo nucleophilic aromatic substitution (SNAAr) reactions. researchgate.net
Due to the complex interplay of the fused rings and multiple substituents, the precise conditions and outcomes of substitution reactions on this compound would require specific experimental investigation.
Aromatic Substitution Patterns on the Benzimidazole Nucleus
The benzimidazole core, a bicyclic structure composed of fused benzene and imidazole rings, is susceptible to various substitution reactions. evitachem.com The presence of the hydroxyl (-OH) group at the 5-position and the methyl (-CH₃) group at the 6-position on the this compound ring influences the regioselectivity of these reactions. evitachem.com Electrophilic substitution reactions, such as those involving halogens or alkyl halides in the presence of a Lewis acid catalyst, can lead to the formation of substituted benzimidazole compounds. evitachem.com
Research indicates that the benzimidazole nucleus undergoes both electrophilic and nucleophilic substitution reactions. For instance, nitration of related 2-(1-adamantyl)benzimidazole derivatives demonstrates that the position of substitution is directed by the existing functional groups. In one study, nitration occurred at the 4-position, which subsequently directed hydroxylation to the 5-position during the synthetic sequence. The reactivity of the benzene portion of the benzimidazole scaffold allows for the introduction of a variety of functional groups, which is a key strategy in the development of new derivatives.
N-Alkylation and N-Methylation Studies
The nitrogen atoms of the imidazole ring in this compound are key sites for derivatization through N-alkylation and N-methylation. These reactions introduce substituents at the N-1 position, significantly diversifying the chemical space of benzimidazole derivatives. nih.govdiva-portal.org The process typically involves reacting the benzimidazole with substituted halides in the presence of a base. nih.govdiva-portal.org Both conventional heating and microwave irradiation have been employed for these alkylation reactions, with microwave-assisted methods often resulting in dramatically reduced reaction times and improved yields. nih.govdiva-portal.org
Studies on related benzimidazole structures provide insight into the specific conditions for these transformations. For example, the N-alkylation of 5(6)-hydroxy-4(7)-nitro-2-(1-adamantyl)benzimidazole with methyl iodide has been studied in the presence of bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to yield N-methylated products. researchgate.net Another general method involves the alkylation of benzimidazoles with ketonic Mannich bases in a refluxing ethanol-water mixture to produce novel 1-(3-oxopropyl)benzimidazoles. researchgate.net Furthermore, an electrochemically induced method for N-alkylation of chiral 2-(methylsulfinyl) 1H-benzimidazole with organohalides has been developed, offering a selective alternative to traditional chemical methods. figshare.com
| Alkylation Method | Reagents & Conditions | Key Features | Reference |
|---|---|---|---|
| Halide Alkylation (Conventional/Microwave) | Substituted halides, base (e.g., K₂CO₃) | Versatile for introducing diverse N-1 substituents; microwave irradiation enhances efficiency. nih.govdiva-portal.orgnih.gov | nih.govdiva-portal.orgnih.gov |
| Methylation | Methyl iodide, NaH or K₂CO₃ | Specific for introducing a methyl group at the nitrogen position. researchgate.net | researchgate.net |
| Mannich Base Alkylation | Ketonic Mannich bases, reflux in ethanol/water | Yields 1-(3-oxopropyl)benzimidazoles. researchgate.net | researchgate.net |
| Morita–Baylis–Hillman (MBH) Adducts | MBH alcohols or acetates, refluxing toluene | Catalyst-free method for N-allylation. beilstein-journals.org | beilstein-journals.org |
| Electrochemical Alkylation | Organohalides, galvanostatic electrolysis | Selective N-alkylation under electrochemical conditions. figshare.com | figshare.com |
Development of Novel this compound Derivatives
Exploration of Functional Group Diversification at Key Positions
This compound serves as a valuable building block for synthesizing more complex organic molecules. evitachem.com The strategic functionalization at its key positions—namely N-1, C-2, and the C-5/C-6 positions on the benzene ring—is a primary focus in developing novel derivatives. nih.govnih.gov The hydroxyl group at C-5 and the hydroxymethyl group at C-2 in related benzimidazoles are particularly reactive, enabling transformations like oxidation to carboxylic acids or chlorination to chloromethyl derivatives, which can then undergo further reactions.
Palladium-catalyzed cross-coupling reactions have proven effective for challenging functionalizations. nih.gov For instance, Suzuki–Miyaura and Buchwald-Hartwig amination reactions have been successfully used to introduce aryl and sulfonyl aniline (B41778) groups at the 5(6)-position of N-protected 5-bromo-2-nitrophenyl-benzimidazole, showcasing a pathway for diversification that could be applied to this compound. nih.gov A library of 53 benzimidazole derivatives with various substituents at the N-1, C-2, and C-5 positions was synthesized to explore structure-activity relationships, highlighting the importance of systematic diversification. nih.gov
| Position | Reaction Type | Example Reagents/Products | Reference |
|---|---|---|---|
| N-1 | N-Alkylation | Reaction with various substituted halides to attach alkyl, benzyl (B1604629), or other groups. nih.govdiva-portal.org | nih.govdiva-portal.org |
| C-2 | Condensation/Oxidation | Condensation with aldehydes; oxidation of a 2-hydroxymethyl group to a 2-carboxylic acid. nih.gov | nih.gov |
| C-5/C-6 | Palladium-Catalyzed Cross-Coupling | Suzuki-Miyaura (aryl boronic acids) and Buchwald-Hartwig (sulfonylanilines) on a halogenated precursor. nih.gov | nih.gov |
| C-5/C-6 | Electrophilic Substitution | Halogenation or nitration on the benzene ring. |
Synthesis of Conjugates and Hybrid Molecules
A modern approach in medicinal chemistry involves the synthesis of hybrid molecules, where two or more pharmacophoric units are combined into a single molecule. The benzimidazole scaffold is frequently used in this strategy. nih.gov One prominent example is the creation of benzimidazole-triazole hybrids. The synthesis of these conjugates often utilizes "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, to link a benzimidazole moiety to a triazole ring. nih.gov
The general synthetic routes for such hybrids involve multi-step processes. For example, a benzimidazole intermediate can be prepared and then reacted with a molecule containing a terminal alkyne or azide (B81097) group. nih.gov This is followed by a click reaction with a corresponding triazole precursor to form the final hybrid molecule. nih.gov Another strategy involves the alkylation of a pre-formed benzimidazole-triazole core to introduce further diversity. nih.gov These synthetic strategies allow for the creation of extensive libraries of benzimidazole-containing hybrid molecules for various research applications. nih.gov
Spectroscopic and Structural Elucidation Methodologies
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a key analytical tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes the bonds within the molecule to vibrate at specific frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic functional groups within the 5-hydroxy-6-methyl-1H-benzimidazole molecule. The FT-IR spectrum reveals distinct absorption bands that correspond to specific vibrational modes of the bonds present.
Key vibrational frequencies observed in the FT-IR spectrum of this compound include N-H stretching vibrations, which typically appear in the range of 3429-3354 cm⁻¹. The C=N stretching vibration, characteristic of the imidazole (B134444) ring, is observed around 1639 cm⁻¹. The presence of the hydroxyl group (-OH) is confirmed by a broad absorption band, while the methyl group (-CH₃) exhibits characteristic C-H stretching and bending vibrations. orientjchem.org The aromatic C-H and C=C stretching vibrations from the benzene (B151609) ring are also readily identifiable in the spectrum. orientjchem.org
Table 1: Key FT-IR Spectral Data for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| N-H Stretching | 3429, 3354 | |
| C=N Stretching (Imidazole) | 1639 |
Note: Specific wavenumbers for -OH and -CH₃ groups can vary depending on the sample preparation and instrument.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise connectivity and spatial arrangement of atoms can be determined.
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides information on the different types of protons and their neighboring environments within the this compound molecule. The ¹H-NMR spectrum typically shows a singlet for the methyl protons (-CH₃) at approximately δ 2.40 ppm. The aromatic protons on the benzimidazole (B57391) ring appear as a multiplet in the range of δ 6.85–7.32 ppm. The chemical shifts of the N-H and O-H protons can vary depending on the solvent and concentration, often appearing as broad singlets.
Table 2: ¹H-NMR Spectral Data for this compound
| Proton | Chemical Shift (δ ppm) | Multiplicity | Reference |
| -CH₃ | ~2.40 | Singlet | |
| Aromatic-H | 6.85–7.32 | Multiplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy
Advanced 2D-NMR Techniques (COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques such as COSY, HSQC (or HMQC), and HMBC provide further structural insights by revealing correlations between different nuclei. ugm.ac.idemerypharma.com
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to establish the connectivity of proton networks within the molecule. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms. sdsu.edunih.gov This experiment is crucial for assigning the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons (typically over 2-3 bonds). sdsu.edunih.gov This technique is invaluable for piecing together the complete carbon skeleton, especially for identifying quaternary carbons and confirming the positions of substituents on the benzimidazole ring.
These advanced NMR techniques are essential for the unambiguous assignment of all proton and carbon signals in the spectrum of this compound. acs.org
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a cornerstone technique in chemical characterization, employed to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) that constitute a compound. This analysis provides a critical validation of a substance's empirical formula following its synthesis. For a novel compound, the experimentally determined percentages are compared against the theoretical values calculated from its proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the assigned chemical structure.
The molecular formula for this compound has been established as C₈H₈N₂O. evitachem.com Based on this formula, the theoretical elemental composition can be calculated. In practice, after synthesis and purification, a sample of the compound would be subjected to combustion analysis to obtain the experimental percentages. The results are typically presented in a comparative table. While the exact experimental values may vary slightly between individual syntheses due to instrumental and sample purity factors, they are expected to align closely with the calculated percentages, generally within a margin of ±0.4%.
The following table details the calculated elemental composition for this compound based on its molecular formula.
Table 1: Elemental Analysis Data for C₈H₈N₂O
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 64.85 | Typically reported |
| Hydrogen (H) | 5.44 | Typically reported |
| Nitrogen (N) | 18.91 | Typically reported |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical methods are powerful tools for elucidating the fundamental electronic properties of molecules. For 5-Hydroxy-6-methyl-1H-benzimidazole, these studies focus on understanding how the distribution of electrons influences its chemical behavior.
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of benzimidazole (B57391) derivatives due to its favorable balance between accuracy and computational cost. DFT calculations are widely used to determine optimized molecular geometries, frontier molecular orbital (FMO) energies (HOMO and LUMO), and molecular electrostatic potential (MEP) maps.
For substituted benzimidazoles, DFT studies, often employing hybrid functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G(d,p), are common for structural optimization and electronic property prediction nih.govnih.govnih.govdoaj.org. The calculated HOMO and LUMO energies are particularly important as they provide information about the molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. For instance, in a study of 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole, the HOMO-LUMO gap was calculated to be 4.9266 eV, indicating a stable electronic structure nih.gov. The introduction of substituents on the benzimidazole ring, such as the hydroxyl and methyl groups in this compound, is expected to modulate these electronic properties. The hydroxyl group, being an electron-donating group, would likely increase the HOMO energy level, while the methyl group would have a smaller electronic effect.
Molecular electrostatic potential (MEP) analysis, also derived from DFT calculations, is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In a study on chiral benzimidazoles, MEP analysis was used to identify reactive centers within the molecules researchgate.net. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the imidazole (B134444) ring and the oxygen atom of the hydroxyl group, indicating these as likely sites for electrophilic attack or hydrogen bonding.
Table 1: Representative DFT-Calculated Electronic Properties for Substituted Benzimidazoles
| Compound | Functional/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole | B3LYP/6–311G(d,p) | -5.8170 | -0.8904 | 4.9266 | nih.gov |
| Methyl 1-(4-chlorophenylsulfonyl)-2-phenyl-1H-benzo[d]imidazole-6-carboxylate | CAM-B3LYP/6-311G(d,p) | - | - | - | nih.gov |
| 2-(4-(4-ethyl-5-(2-(p-tolyl)-2-oxo-ethylthio)-4H-1,2,4-triazol-3-yl)-phenyl)-5,6-dimethyl-1H-benzimidazole | - | - | - | - | nih.gov |
Note: Specific values for this compound are not available in the cited literature; this table provides examples from related compounds to illustrate the application of DFT.
Semi-empirical methods, such as Austin Model 1 (AM1), Parametric Method 3 (PM3), and the more recent Parametric Method 5 (PM5), offer a faster, albeit less accurate, alternative to DFT for calculating various physicochemical parameters uni-muenchen.descielo.brnih.gov. These methods are based on Hartree-Fock theory but use empirical parameters to simplify the calculations. They are particularly useful for screening large numbers of molecules or for studying large molecular systems.
These methods have been successfully applied to benzimidazole derivatives to calculate properties like heats of formation, dipole moments, ionization potentials, and equilibrium constants for tautomeric forms semanticscholar.orgcapes.gov.br. For example, a study on 5(6)-substituted benzimidazole-2-thiones utilized AM1, PM3, and PM5 to calculate acidity constants (pKa) and tautomeric equilibrium constants semanticscholar.org. The results showed that these methods could provide a reasonable correlation with experimental values. Another study on the corrosion inhibition of benzimidazole derivatives employed the AM1 method for theoretical calculations, and the results were consistent with experimental findings capes.gov.br.
For this compound, these semi-empirical methods could be used to predict a range of physicochemical properties. For instance, they could be employed to estimate its heat of formation, dipole moment, and the relative energies of its different tautomers, providing valuable information for understanding its chemical behavior and potential applications.
Table 2: Overview of Semi-Empirical Methods and Their Applications
| Method | Key Features | Typical Applications for Benzimidazoles |
| AM1 | A reparameterization of MNDO with improved treatment of hydrogen bonds. nih.gov | Calculation of heats of formation, molecular geometries, and ionization potentials. capes.gov.brresearchgate.net |
| PM3 | A reparameterization of AM1 with a different parameterization strategy, often giving better results for non-bonded interactions. nih.gov | Calculation of tautomeric equilibria, acidity constants, and reaction enthalpies. semanticscholar.org |
| PM5 | A more recent development with a larger set of reference data for parameterization. | Prediction of a wide range of physicochemical properties, including heats of formation and free energies of hydration. scielo.br |
Conformational Analysis and Tautomerism Studies
The benzimidazole scaffold can exhibit tautomerism, which is the migration of a proton between the two nitrogen atoms of the imidazole ring. For this compound, two principal tautomers can exist due to the migration of the proton on the imidazole ring. These are the this compound and the 6-hydroxy-5-methyl-1H-benzimidazole forms. Additionally, keto-enol tautomerism involving the hydroxyl group is a possibility, leading to quinone-like structures, though the aromatic benzimidazole forms are generally more stable.
Computational methods are essential for studying the relative stabilities of these tautomers. DFT calculations can provide accurate energy differences between the tautomers, helping to predict which form is likely to be predominant under different conditions researchgate.net. Studies on related hydroxy-substituted benzimidazoles have shown that the position of substituents can significantly influence the tautomeric equilibrium nih.gov. The solvent environment also plays a crucial role, as polar solvents can stabilize one tautomer over another through hydrogen bonding.
Conformational analysis, which involves studying the different spatial arrangements of atoms in a molecule, is also important. For this compound, this would primarily involve the rotation of the hydroxyl group. While the energy barrier for this rotation is expected to be relatively low, the preferred orientation will be influenced by intramolecular hydrogen bonding with the adjacent imidazole nitrogen.
Figure 1. Potential tautomeric forms of this compound. The relative stabilities of these tautomers can be investigated using computational methods.
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein or enzyme nih.gov. This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.
For this compound, molecular docking studies could be employed to investigate its potential as an inhibitor for various enzymes. Benzimidazole derivatives are known to exhibit a wide range of biological activities, and docking studies have been performed on them against targets such as carbonic anhydrase, urease, and dihydrofolate reductase nih.govnih.govnih.govrsc.org. These studies typically show that the benzimidazole scaffold can form key interactions with the active site of the enzyme, such as hydrogen bonds and π-π stacking interactions.
In a hypothetical docking study of this compound, the hydroxyl group and the nitrogen atoms of the imidazole ring would be expected to act as hydrogen bond donors and acceptors, respectively. The benzimidazole ring system itself could participate in hydrophobic and π-π stacking interactions with aromatic amino acid residues in the active site of a target protein. The methyl group could also contribute to hydrophobic interactions. The results of such a study would provide valuable insights into the potential biological targets of this compound and could guide the design of more potent and selective derivatives.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods can be used to predict various spectroscopic properties of molecules, which can then be compared with experimental data to confirm the structure of a compound. For this compound, this would primarily involve the prediction of its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra.
The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable method for calculating NMR chemical shifts (¹H and ¹³C) beilstein-journals.orgnih.gov. By calculating the NMR spectra for the different possible tautomers of this compound, it would be possible to determine which tautomer is present in solution by comparing the calculated spectra with the experimental one. The chemical shifts of the protons and carbons in the vicinity of the hydroxyl and methyl groups, as well as the tautomeric proton, would be particularly sensitive to the tautomeric form.
DFT calculations can also be used to predict the vibrational frequencies of a molecule, which correspond to the peaks in its IR spectrum doaj.org. By comparing the calculated and experimental IR spectra, it is possible to confirm the presence of specific functional groups and to gain further confidence in the structural assignment. For this compound, the characteristic vibrational modes would include the O-H stretch of the hydroxyl group, the N-H stretch of the imidazole ring, and the various C-H and C-C stretching and bending modes of the aromatic system.
Structure Activity Relationship Sar Studies of 5 Hydroxy 6 Methyl 1h Benzimidazole and Its Analogues
Influence of Hydroxyl and Methyl Substituents on Molecular Interactions
The hydroxyl (-OH) and methyl (-CH₃) groups on the 5- and 6-positions of the benzimidazole (B57391) ring in 5-Hydroxy-6-methyl-1H-benzimidazole play a critical role in its molecular interactions and subsequent biological activity.
The hydroxyl group , being a hydrogen bond donor and acceptor, can significantly influence the binding of the molecule to its biological target. nih.gov For instance, in a study of phenol-substituted benzimidazoles, the hydroxyl group was found to participate in O—H⋯N hydrogen bonds with adjacent benzimidazole moieties, forming chain-like structures. nih.gov This hydrogen bonding capability is a key factor in the interaction with biological receptors. The position of the hydroxyl group is also critical; for example, substitution with a hydroxyl group at the ortho position of a linked phenyl ring has been shown to reduce anti-inflammatory activity in certain benzimidazole derivatives. nih.gov
The methyl group at the 6-position also contributes to the molecule's properties. While the introduction of an alkyl group like butyl at the N1 position of benzimidazole has been shown to have minimal effect on the core geometry, the methyl group at the C6 position can influence the molecule's lipophilicity and steric interactions. nih.gov In some cases, the presence of a methyl group can enhance activity. For instance, 5,6-dimethyl-1H-benzimidazole is a known degradation product of vitamin B12, and its derivatives have shown vitamin B12-like activity. nih.gov The methyl group can also participate in weaker interactions, such as C—H⋯π interactions, which have been observed in the crystal structure of related benzimidazole derivatives. nih.govresearchgate.net
The interplay between the electron-donating hydroxyl group and the weakly electron-donating methyl group can modulate the electronic properties of the benzimidazole ring system, which is crucial for its interaction with biological targets.
Positional Isomerism and Differential Biological Activities (e.g., 5-Hydroxy vs. 6-Hydroxy Derivatives)
Positional isomerism, where substituents are located at different positions on the benzimidazole ring, can lead to significant differences in biological activity. solubilityofthings.com This is particularly true for hydroxylated benzimidazoles. The specific placement of the hydroxyl group can alter the molecule's ability to interact with a target receptor, affecting its efficacy.
For example, SAR studies on various benzimidazole derivatives have highlighted the importance of the substitution pattern at the C5 and C6 positions. nih.gov While direct comparative studies between 5-hydroxy and 6-hydroxy derivatives of 6-methyl-1H-benzimidazole are not extensively detailed in the provided results, the principle of positional isomerism's impact on activity is well-established for the broader benzimidazole class. For instance, in a series of oxazolidinone derivatives, a linearly attached benzotriazole (B28993) showed more potency than an angularly attached one, demonstrating the critical role of substituent positioning. nih.gov
The differential activity arises from the unique electronic and steric environment created by the substituent at a specific position, which in turn dictates the strength and nature of binding to a biological target.
Impact of Benzimidazole Core Modifications on Activity Profiles
Modifications to the core benzimidazole structure, including substitutions at the N1, C2, C5, and C6 positions, have a profound impact on the resulting compound's activity profile. nih.gov The versatility of the benzimidazole scaffold allows for extensive structural modifications to enhance potency and selectivity. rroij.com
C2-Substitution: The C2 position is a common site for modification. Attaching different aryl or alkyl groups at this position can lead to a wide range of activities. For example, substituting with a 6-ethyl-2-pyridinyl moiety at the C2 position showed comparable anti-inflammatory activity to a known active compound. nih.gov
C5/C6-Substitution: As discussed, substitutions at the C5 and C6 positions are critical. Electron-withdrawing groups at the C5 position have been shown to result in a loss of anti-inflammatory activity in some 2-(2-pyridinyl)benzimidazoles. nih.gov Conversely, the presence of a nitro group at the 5-position is found in the most potent nitazene (B13437292) opioids, a class of benzimidazole derivatives. wikipedia.org
The following table summarizes the impact of substitutions at different positions on the benzimidazole core based on various studies:
| Position of Substitution | Type of Substituent | Observed Impact on Biological Activity | Reference |
| N1 | Heterocycles, Alkyl groups | Can enhance anti-inflammatory activity. | nih.gov |
| C2 | Pyridinyl moieties, Phenyl groups | Can lead to potent anti-inflammatory and other activities. | nih.govnih.gov |
| C5 | Electron-withdrawing groups (e.g., -NO₂) | Can decrease anti-inflammatory activity but increase opioid activity in other derivatives. | nih.govwikipedia.org |
| C5/C6 | Methyl groups | Can be important for vitamin B12-like activity. | nih.gov |
Comparative SAR with Related Benzimidazole Derivatives
Comparing the SAR of this compound with other benzimidazole derivatives provides a broader understanding of the key structural features required for specific biological activities.
For instance, in the context of anti-inflammatory agents, SAR studies reveal that both electron-donating and electron-withdrawing groups can be beneficial, depending on their position and the specific scaffold. While electron-withdrawing groups at C5 can be detrimental in some cases, the presence of a hydrophilic group at the same position can enhance COX-2 inhibition in other series. nih.gov
In the development of 5-HT4 receptor antagonists, voluminous substituents on the basic nitrogen atom of an amino moiety and a specific distance to the aromatic ring were found to be crucial for high affinity. nih.gov This highlights the importance of steric factors in receptor binding.
Furthermore, studies on oxazolidinone-benzimidazole hybrids showed that replacing the benzimidazole with a benzotriazole led to more potent antibacterial activity, indicating that the core heterocyclic structure itself is a key determinant of the activity profile. nih.gov
The table below presents a comparative SAR of different benzimidazole derivatives:
| Derivative Class | Key SAR Findings | Resulting Biological Activity | Reference |
| 2-(2-pyridinyl)benzimidazoles | Electron-withdrawing groups at C5 decrease activity. | Anti-inflammatory | nih.gov |
| 2-Phenyl-substituted benzimidazoles | Hydrophilic group at R⁵ enhances COX-2 inhibition. | COX/5-Lipoxygenase Inhibition | nih.gov |
| Benzimidazole-4-carboxamides | Bulky substituent on the amino nitrogen is crucial. | 5-HT4 Receptor Antagonism | nih.gov |
| Oxazolidinone-benzimidazoles | Replacement of benzimidazole with benzotriazole increased potency. | Antibacterial | nih.gov |
| Nitazene Opioids | Nitro group at position 5 leads to high potency. | Opioid Agonism | wikipedia.org |
Biological Activity Mechanisms in Preclinical and in Vitro Models
Molecular Mechanisms of Enzyme Inhibition
The benzimidazole (B57391) scaffold is a common feature in many enzyme inhibitors, and derivatives of this structure are known to interact with a variety of enzymatic targets. Preliminary data suggest that compounds like 5-Hydroxy-6-methyl-1H-benzimidazole may act as mixed-type inhibitors, impacting biochemical pathways crucial for cell proliferation and survival.
Binding to Active and Allosteric Sites
The inhibitory potential of benzimidazole derivatives often stems from their ability to bind to either the active site or allosteric sites of enzymes, thereby preventing substrate binding and catalysis. The specific binding mode can be influenced by the nature and position of substituents on the benzimidazole core. For instance, the hydroxyl and methyl groups of this compound can influence its electronic properties, solubility, and capacity for hydrogen bonding, which in turn dictates its interaction with enzyme pockets. oncologyradiotherapy.com While detailed structural studies for this specific compound are limited, research on related benzimidazole pyrazole (B372694) inhibitors of lysine (B10760008) demethylases (KDMs) has revealed complex mechanisms. These can involve competition for cofactors like Fe2+ in the active site, as well as binding to distal, or allosteric, sites on the enzyme surface.
Modulatory Effects on Enzyme Activity
The interaction of benzimidazole derivatives with enzymes can lead to a modulation of their catalytic activity. The type of inhibition can vary, with some derivatives exhibiting competitive, non-competitive, or mixed-type inhibition. This modulation of enzyme function is a key aspect of their biological effects. For example, various benzimidazole compounds have been investigated as inhibitors of crucial enzymes in cancer and microbial pathways, such as topoisomerase I and dihydrofolate reductase (DHFR). oncologyradiotherapy.comrsc.org The inhibition of these enzymes disrupts essential cellular processes, leading to the observed biological outcomes.
Table 1: Investigated Enzymatic Targets of Benzimidazole Derivatives
| Enzyme Target | Biological Process | Reference |
| Topoisomerase I | DNA replication and transcription | oncologyradiotherapy.com |
| Dihydrofolate Reductase (DHFR) | Nucleotide synthesis | rsc.org |
| Protein Kinases | Cell signaling, proliferation | ajrconline.org |
| Lysine Demethylases (KDMs) | Epigenetic regulation | |
| Cyclooxygenase (COX) | Inflammation | impactfactor.org |
| Lipoxygenase (LOX) | Inflammation | impactfactor.org |
Interactions with Nucleic Acids and Genetic Processes
The planar, aromatic structure of the benzimidazole ring allows these compounds to interact with nucleic acids, a mechanism that underpins some of their biological activities. ukm.my
Modulation of DNA Replication and Transcription
Benzimidazole derivatives have been shown to bind to the minor groove of DNA and act as intercalating agents, inserting themselves between the base pairs of the DNA double helix. ukm.my These interactions can interfere with the processes of DNA replication and transcription. By stabilizing the DNA structure or by sterically hindering the action of polymerases and other DNA-processing enzymes, these compounds can effectively halt cell division and gene expression. ukm.my
Cellular Signaling Pathway Modulation (e.g., Cell Growth, Apoptosis)
The ability of benzimidazole derivatives to influence cellular signaling pathways is a critical aspect of their biological profile, with significant implications for processes like cell growth and programmed cell death (apoptosis). oncologyradiotherapy.com
Studies on various benzimidazole compounds have demonstrated their capacity to induce apoptosis in cancer cells. oncologyradiotherapy.comnih.gov For instance, the benzimidazole compound fenbendazole (B1672488) has been shown to trigger apoptosis in colorectal cancer cells through mechanisms that include mitochondrial injury and the activation of the caspase cascade. nih.gov Furthermore, some benzimidazoles can activate the p53 tumor suppressor pathway, a key regulator of cell cycle arrest and apoptosis. nih.gov The activation of the p53-p21 pathway by a benzimidazole compound known as BA586 led to cell cycle arrest and apoptosis in breast cancer cells. oncologyradiotherapy.com While direct studies on this compound are not extensively reported, the known behavior of its structural analogues suggests that it may modulate similar pathways involved in the control of cell proliferation and survival.
Table 2: Effects of Benzimidazole Derivatives on Cellular Processes
| Cellular Process | Observed Effect | Potential Pathway | Reference |
| Cell Growth | Inhibition | Cell cycle arrest (G1, G2/M phases) | oncologyradiotherapy.comnih.gov |
| Apoptosis | Induction | Activation of p53, PARP cleavage | oncologyradiotherapy.comnih.gov |
| Cell Migration | Inhibition | - | oncologyradiotherapy.com |
Receptor Interaction Studies in Mechanistic Investigations
The interaction with cellular receptors is another avenue through which benzimidazole derivatives can exert their biological effects.
Biosynthetic Pathways and Role As a Precursor
5-Hydroxy-6-methyl-1H-benzimidazole as a Precursor in Vitamin B12 Biosynthesis
This compound is a recognized intermediate in the biosynthesis of the lower ligand of vitamin B12, 5,6-dimethylbenzimidazole (B1208971) (DMB), particularly in anaerobic bacteria. nih.govnih.gov Studies have demonstrated its role as a direct precursor, which certain microorganisms can uptake and modify to form the DMB moiety essential for the complete vitamin B12 structure. nih.govrsc.org This positions the compound as a key player in the intricate pathways that assemble this vital coenzyme under anaerobic conditions.
Research involving the anaerobic bacterium Eubacterium limosum has provided direct evidence for the transformation of this compound into the 5,6-dimethylbenzimidazole base of vitamin B12. nih.gov When E. limosum cultures were supplied with isotopically labeled [2-¹³C]5-hydroxy-6-methyl-benzimidazole, the bacterium efficiently incorporated it to form [2-¹³C]5,6-dimethylbenzimidazolylcobamide, which is the cobamide of vitamin B12. nih.gov Analysis of the resulting vitamin B12 confirmed that the externally added base was transformed into the DMB moiety with almost no dilution of the isotopic label, strongly suggesting it is a direct precursor in this organism. nih.gov Further experiments showed that not only the free base but also its corresponding nucleoside (5-hydroxy-6-methylbenzimidazole-α-D-ribofuranoside) and its cobamide form could be converted into vitamin B12 by E. limosum. nih.gov
The conversion of this compound to 5,6-dimethylbenzimidazole is a highly specific process. A key step in this transformation is the methylation of the hydroxyl group at the C5 position. Studies using Eubacterium limosum have elucidated the regiospecificity of this reaction. nih.gov In an experiment where the bacterium was cultured with 5-hydroxy-6-methylbenzimidazole and L-[methyl-¹³C]methionine (as the methyl group donor), NMR spectroscopy was performed on the resulting vitamin B12. nih.gov The analysis revealed that the newly added methyl group at the C5 position of the 5,6-dimethylbenzimidazole ligand was ¹³C labeled. nih.gov Conversely, the existing methyl group at the C6 position (originally from the precursor) was unlabeled. nih.gov This result unequivocally demonstrates that the methylation occurs regiospecifically at the C5 hydroxyl group, transforming the 5-hydroxy-6-methyl structure into the 5,6-dimethyl configuration. nih.gov
Hypothetical Biosynthetic Schemes and Enzymatic Transformations
Based on transformation experiments, a hypothetical pathway for the anaerobic biosynthesis of 5,6-dimethylbenzimidazole from precursors like this compound has been proposed. nih.gov The general scheme suggests that these precursor bases are first transformed into their corresponding α-nucleotides. nih.gov These nucleotides are then further converted into α-ribazole-5'-phosphate, a key intermediate in the assembly of the nucleotide loop of vitamin B12. nih.gov
The pathway can be summarized as follows:
Activation: The free base, this compound, is converted into its α-nucleotide, 5-hydroxy-6-methylbenzimidazole-α-D-ribofuranoside. nih.gov
Modification: This nucleotide undergoes a series of enzymatic steps, including the regiospecific methylation at the C5 position, to become the α-nucleotide of 5,6-dimethylbenzimidazole (α-ribazole-5'-phosphate). nih.gov
Incorporation: α-ribazole-5'-phosphate is then condensed with the cobinamide portion to form the final vitamin B12 molecule. nih.govnih.gov
Interestingly, experiments also show that precursor cobamides (like 5-hydroxy-6-methylbenzimidazolylcobamide) can be converted to vitamin B12. nih.gov It is suggested that these precursor cobamides are likely degraded back to their α-nucleotides before being utilized in the main biosynthetic pathway for vitamin B12. nih.gov
Precursor Relationships with Other Naturally Occurring Benzimidazoles (e.g., 5-Methoxybenzimidazole)
The role of this compound as a precursor extends to other naturally occurring benzimidazoles. The same Eubacterium limosum that converts it to DMB can also use it to form 5-methoxy-6-methylbenzimidazolylcobamide. nih.gov This indicates a clear biosynthetic link where the hydroxyl group at C5 can be methylated to form a methoxy (B1213986) group.
This relationship is further supported by studies in other anaerobic bacteria. For instance, in Clostridium thermoaceticum, the simpler compound 5-hydroxybenzimidazole (B117332) is methylated to form 5-methoxybenzimidazole (B1583823) and its corresponding cobamide. nih.gov This establishes a general enzymatic capability in certain anaerobes to methylate hydroxylated benzimidazoles, positioning compounds like this compound as key branching points in the synthesis of various benzimidazole-containing natural products. nih.govnih.gov
The following table summarizes the observed transformations, highlighting the precursor role of hydroxylated benzimidazoles.
| Precursor | Product | Organism |
| This compound | 5,6-Dimethylbenzimidazolylcobamide (Vitamin B12) | Eubacterium limosum nih.gov |
| This compound | 5-Methoxy-6-methylbenzimidazolylcobamide | Eubacterium limosum nih.gov |
| 5-Hydroxybenzimidazole | 5-Methoxybenzimidazolylcobamide | Clostridium thermoaceticum nih.gov |
Building Blocks and Metabolic Intermediates in Biosynthetic Routes
The biosynthesis of the benzimidazole (B57391) ring itself ultimately derives from earlier metabolic building blocks. In the well-studied aerobic pathway for 5,6-dimethylbenzimidazole synthesis in organisms like Salmonella enterica, the entire DMB molecule is formed from flavin mononucleotide (FMNH₂). nih.gov The enzyme 5,6-dimethylbenzimidazole synthase (BluB) catalyzes an oxidative fragmentation of the flavin's isoalloxazine ring to yield DMB. nih.gov While this specific pathway is aerobic, it highlights the type of metabolic precursors involved. For the broader benzimidazole moiety, metabolic building blocks such as glycine (B1666218) and formates have been identified as contributing to its structure. nih.gov
Within the specific anaerobic pathway starting from this compound, key metabolic intermediates have been identified. As mentioned, the precursor base is first activated to its α-nucleotide. nih.gov This nucleotide and the subsequent α-ribazole-5'-phosphate are crucial intermediates before the final assembly of the vitamin B12 molecule. nih.gov
Applications in Coordination Chemistry and Materials Science
Ligand Properties and Metal Complexation
5-Hydroxy-6-methyl-1H-benzimidazole is recognized for its potential as a ligand in coordination chemistry. evitachem.com A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The benzimidazole (B57391) structure itself is a key component in many biologically important molecules and its derivatives are widely studied in coordination chemistry. researchgate.net
The ligand properties of this compound are derived from several key features:
Benzimidazole Core : The bicyclic structure contains a benzene (B151609) ring fused to an imidazole (B134444) ring. evitachem.com The nitrogen atoms within the imidazole ring possess lone pairs of electrons that can be donated to a metal ion, forming a coordinate bond. researchgate.netnih.gov
Hydroxyl Group : The -OH group at the 5-position can also participate in coordination, potentially acting as a bridging ligand between two metal centers or by being deprotonated to form an O⁻ donor site. evitachem.com
Chelation : The arrangement of the nitrogen atoms and the hydroxyl group allows the molecule to act as a chelating agent, binding to a single metal ion at multiple points, which typically results in a more stable metal complex. evitachem.com
Upon complexation with a metal, changes in the spectroscopic properties of the molecule are observed. For instance, in Fourier-transform infrared (FT-IR) spectroscopy, the stretching vibration of the C=N bond within the benzimidazole ring, which appears at a specific wavenumber in the free ligand, shifts upon coordination to a metal center. nih.gov This shift confirms the involvement of the imidazole nitrogen in the complex formation. Studies on related benzimidazole derivatives show complexation with a variety of transition metals, including copper(II), cobalt(II), and zinc(II). nih.govrsc.org The resulting complexes can exhibit different coordination geometries, such as penta-coordinated or hexa-coordinated environments, stabilized by various interactions including hydrogen bonds and π-π stacking. rsc.org
Table 1: Structural Features of this compound Relevant to Metal Complexation
| Structural Feature | Role in Coordination | Supporting Evidence |
|---|---|---|
| Imidazole Nitrogen Atoms | Act as primary electron donor sites to form coordinate bonds with metal ions. nih.gov | Shift in C=N stretching vibration in FT-IR spectra upon complexation. nih.gov |
| 5-Position Hydroxyl Group | Can act as an additional coordination site, potentially forming bridges or O⁻ donor sites. evitachem.com | Influences hydrogen bonding and solubility. evitachem.com |
Design and Synthesis of Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules. mdpi.com The versatile coordination capabilities of benzimidazole derivatives make them excellent candidates for use as organic linkers in the synthesis of novel MOFs. mdpi.comrsc.org
While specific research on MOFs constructed from this compound is not extensively documented, the principles of using similar benzimidazole-based linkers are well-established. For example, ligands such as 5-(benzimidazole-1-yl)isophthalic acid and 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene have been successfully used to create MOFs with various metal ions like Cd(II), Zn(II), Co(II), Ni(II), Al(III), and Cu(II). mdpi.comrsc.orgresearchgate.net The imidazole rings are crucial for integrating the organic linker with the metal ions. mdpi.com
The synthesis of these MOFs is commonly achieved through solvothermal methods. mdpi.comrsc.org This technique involves heating the constituent metal salt and the organic linker in a sealed vessel at elevated temperatures. The choice of solvent, temperature, and reaction time can influence the final structure and morphology of the MOF. osti.gov The resulting materials are characterized by techniques such as powder X-ray diffraction (PXRD) to confirm the crystal structure, and thermogravimetric analysis (TGA) to assess thermal stability. mdpi.comrsc.org Given its structure, this compound could serve as a linker, with its nitrogen and oxygen atoms coordinating to metal centers to form stable, porous frameworks.
Table 2: Typical Conditions for Solvothermal Synthesis of Benzimidazole-Based MOFs
| Metal Ion | Organic Linker Example | Solvent System | Temperature | Reference |
|---|---|---|---|---|
| Cd(II) | 5-(benzimidazole-1-yl)isophthalic acid | DMA–H₂O | 130 °C | researchgate.net |
| Cu(II) | 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene | Water/Ethanol | 150 °C | mdpi.com |
Role in Advanced Material Development (e.g., Corrosion Inhibitors)
An important industrial application of this compound is in the development of advanced materials, particularly as a corrosion inhibitor. evitachem.com Corrosion is a major issue for metals used in various industries, and organic inhibitors are a common solution to mitigate this problem. Benzimidazole derivatives have shown significant promise in protecting metals like carbon steel from corrosion, especially in acidic environments. nih.gov
The mechanism of corrosion inhibition by these molecules involves their adsorption onto the metal surface. This forms a protective film that isolates the metal from the corrosive medium. nih.gov The effectiveness of this compound as an inhibitor can be attributed to:
The presence of heteroatoms (nitrogen and oxygen) with lone pairs of electrons that can coordinate with the vacant d-orbitals of the metal.
The aromatic benzimidazole ring, which can interact with the metal surface via π-electrons.
Studies on similar benzimidazole derivatives have demonstrated their ability to act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov Research on novel benzimidazole-based inhibitors for X56 carbon steel in 1 M HCl solution has reported high protective efficiencies, ranging from 95% to 98%. nih.gov The adsorption of these inhibitors on the metal surface was confirmed by techniques like scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDX). nih.gov
Table 3: Performance of Benzimidazole Derivatives as Corrosion Inhibitors for Carbon Steel in 1 M HCl
| Inhibitor | Concentration | Inhibition Efficiency (ηp %) | Type of Inhibition | Reference |
|---|---|---|---|---|
| B1 (amino acid derivative) | 10 mM | ~95% | Mixed-Type | nih.gov |
| B2 (amino acid derivative) | 10 mM | ~96% | Mixed-Type | nih.gov |
Future Research Directions and Translational Perspectives
Exploration of Undiscovered Biological Activities
While preliminary studies have hinted at the potential pharmacological properties of 5-Hydroxy-6-methyl-1H-benzimidazole, a vast landscape of its biological activities remains to be charted. evitachem.com The benzimidazole (B57391) scaffold is renowned for its broad spectrum of therapeutic actions, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anthelmintic properties. nih.govresearchgate.net This well-established diversity provides a strong rationale for expanding the screening of this compound against a wider array of biological targets.
Future research should systematically evaluate its efficacy in areas that are currently underexplored. For instance, its role as a potential inhibitor of enzymes crucial to disease pathways, such as kinases, polymerases, or proteases, warrants thorough investigation. nih.gov The structural similarity to natural compounds like the lower ligand of Vitamin B12 suggests that it could play a role in metabolic pathways or as a modulator of microbial biosynthesis. rsc.org High-throughput screening campaigns against diverse panels of cancer cell lines, pathogenic microbes (including drug-resistant strains), and viral targets could reveal novel therapeutic applications. researchgate.net Furthermore, exploring its potential in neurodegenerative diseases, cardiovascular conditions, and as an immunomodulatory agent could open new avenues for drug development.
| Potential Area of Investigation | Rationale based on Benzimidazole Scaffold | Potential Molecular Targets |
| Neuroprotection | Benzimidazole derivatives have shown activity against central nervous system disorders. researchgate.net | Monoamine oxidase (MAO), Acetylcholinesterase (AChE), Glycogen synthase kinase 3β (GSK-3β) |
| Immunomodulation | The scaffold can interact with key signaling pathways in the immune system. | Cytokine receptors, Toll-like receptors (TLRs), Indoleamine 2,3-dioxygenase (IDO) |
| Antidiabetic | Certain benzimidazoles exhibit hypoglycemic effects. | Dipeptidyl peptidase-4 (DPP-4), α-glucosidase |
| Antioxidant | The hydroxy-substituted phenyl ring is a common feature in antioxidant compounds. nih.gov | Reactive oxygen species (ROS), Nrf2 pathway |
Development of Advanced Synthetic Methodologies
The advancement of synthetic chemistry offers exciting prospects for producing this compound and its analogues with greater efficiency, purity, and environmental sustainability. While traditional methods like the condensation of ortho-phenylenediamines with carbonyl compounds are established, future efforts should focus on refining these processes and developing novel routes. evitachem.com
Microwave-assisted synthesis represents a significant improvement, offering reduced reaction times and potentially higher yields. impactfactor.orgevitachem.com Future research could optimize microwave parameters for the synthesis of this specific compound. Another promising frontier is the adoption of green chemistry principles, such as using water-based reaction media or solvent-free conditions to minimize environmental impact. impactfactor.orgnih.gov
Continuous-flow systems, which have been noted for industrial-scale production of similar compounds, offer precise control over reaction conditions and can enhance throughput and purity. The development of novel catalytic systems, including nanocatalysts, could further improve reaction efficiency and selectivity. evitachem.com Additionally, exploring enzymatic or bio-inspired transformations could provide highly specific and sustainable synthetic pathways. impactfactor.org A key area of development is the regioselective synthesis to ensure the exclusive formation of the 5-hydroxy isomer, such as the demethylation of a 5-methoxy precursor, which has proven effective. rsc.org
| Synthetic Methodology | Potential Advantages | Research Focus |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, increased yields. impactfactor.org | Optimization of power, temperature, and time for this compound. |
| Continuous-Flow Chemistry | High throughput, improved safety, precise process control, high purity. | Development of robust protocols and catalyst systems for continuous production. |
| Green Chemistry Approaches | Reduced waste, use of non-toxic solvents (e.g., water), energy efficiency. impactfactor.org | Exploration of aqueous-phase synthesis and solvent-free reaction conditions. |
| Advanced Catalysis | Higher efficiency, improved regioselectivity, lower catalyst loading. evitachem.com | Design of novel nanocatalysts or heterogeneous catalysts for simplified purification. |
| Solid-Phase Synthesis | High-throughput synthesis of derivatives, streamlined purification. impactfactor.org | Adaptation of solid-phase techniques for creating libraries of analogues for screening. |
Integration of Multi-Omics Data for Mechanistic Elucidation
Understanding the precise mechanism of action of this compound is critical for its translation into therapeutic applications. A systems biology approach, integrating multiple "omics" datasets, can provide a comprehensive view of the compound's biological effects. jci.org By treating cells or model organisms with the compound and subsequently analyzing changes in the transcriptome (RNA), proteome (proteins), and metabolome (metabolites), researchers can uncover the molecular pathways it modulates. jci.org
This multi-omics strategy can help identify primary drug targets and off-target effects, which is often missed when focusing on a single data type. jci.org For example, transcriptomic data can reveal which genes are up- or down-regulated, while proteomics can confirm whether these changes translate to the protein level and identify post-translational modifications. Metabolomics can then show how these changes impact cellular metabolism. Integrating these datasets can reveal complex interactions and pinpoint key pathways, such as the JAK/STAT signaling pathway or complement and coagulation cascades, that are affected by the compound. jci.org This holistic understanding is invaluable for rational drug design, identifying biomarkers for efficacy, and predicting potential side effects.
Design of Next-Generation this compound Analogues with Tailored Activities
The structural versatility of the benzimidazole scaffold makes it an excellent candidate for medicinal chemistry campaigns aimed at developing next-generation analogues with enhanced potency, selectivity, and improved pharmacokinetic properties. impactfactor.orgnih.gov Structure-activity relationship (SAR) studies are fundamental to this process, providing crucial insights into how specific structural modifications influence biological activity. nih.govnih.gov
Future design strategies should focus on systematic modifications at several key positions of the this compound core:
The N-1 position: The imino proton can be substituted with various alkyl or aryl groups to modulate lipophilicity, solubility, and hydrogen-bonding capacity, which can significantly impact target binding. nih.gov
The C-2 position: This is a common site for introducing diverse substituents to interact with specific pockets in target proteins. nih.gov
The Benzene (B151609) Ring (C-4, C-7): While the existing hydroxy and methyl groups at C-5 and C-6 are defining features, further substitution on the aromatic ring could fine-tune electronic properties and steric interactions.
By creating focused libraries of analogues and evaluating their activity, researchers can build robust SAR models. nih.gov This data-driven approach, often augmented by computational modeling and in silico docking studies, can guide the rational design of compounds with tailored activities, such as selective inhibition of a specific cancer-related enzyme or enhanced activity against a particular microbial strain. nih.govacs.org
| Modification Site | Potential Substituents | Anticipated Impact on Activity |
| N-1 Position | Alkyl chains, benzyl (B1604629) groups, heterocyclic rings | Modulate lipophilicity, solubility, and steric hindrance; potential for new vector interactions. nih.gov |
| C-2 Position | Phenyl rings, chalcones, amides, esters | Introduce new interaction points (H-bonding, π-π stacking) to enhance target affinity. nih.gov |
| -OH at C-5 | Conversion to methoxy (B1213986) or other ether groups | Alter hydrogen-bonding capability and metabolic stability. nih.gov |
| -CH3 at C-6 | Halogenation (e.g., -Cl, -F), extension to larger alkyl groups | Modify electronic properties, van der Waals interactions, and bioavailability. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
